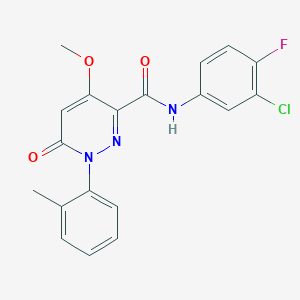
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H15ClFN3O3 and its molecular weight is 387.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
Research on compounds synthesized from related lead molecules, such as fluoroquinolone-based thiazolidinones, has shown promising antimicrobial activities. These compounds were evaluated for their antibacterial and antifungal properties, indicating the potential utility of similar compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Antimicrobial Activity of Semicarbazone Derivatives
A study on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives demonstrated significant antimicrobial activity, highlighting the potential of structurally related compounds in antimicrobial applications. The research included computational pharmacokinetic studies predicting molecular properties, which could guide the design of new antimicrobial agents (Ahsan et al., 2016).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Compounds synthesized from related chemical structures, such as 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, were screened for in vitro cytotoxic activity against cancer cells. This research suggests that similar compounds could be explored for their potential antitumor properties (Hassan et al., 2014).
Antitumor Activity
Research on compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which share similar structural features, showed inhibition of cancer cell proliferation. This indicates that compounds with related structures could have antitumor applications (Hao et al., 2017).
Electrochromic and Electrochemical Properties
Studies have also explored the electrochromic and electrochemical properties of aromatic polyamides containing related moieties, suggesting applications in materials science for the development of novel electrochromic devices (Liou & Chang, 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to inhibit the enzyme tyrosinase . Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
Based on its structural similarity to known tyrosinase inhibitors, it may interact with the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin .
Biochemical Pathways
The compound potentially affects the melanin biosynthesis pathway by inhibiting the enzyme tyrosinase . This inhibition could lead to a decrease in melanin production, affecting pigmentation in skin, hair, and eyes .
Result of Action
If it acts as a tyrosinase inhibitor, it could potentially lead to decreased melanin production, affecting pigmentation in skin, hair, and eyes .
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-11-5-3-4-6-15(11)24-17(25)10-16(27-2)18(23-24)19(26)22-12-7-8-14(21)13(20)9-12/h3-10H,1-2H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNXAEIKUPCSQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
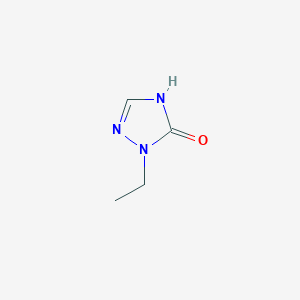

![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)
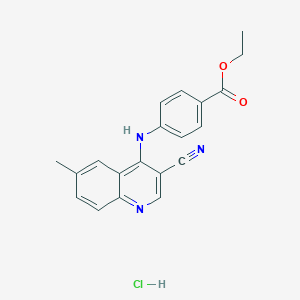
![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)
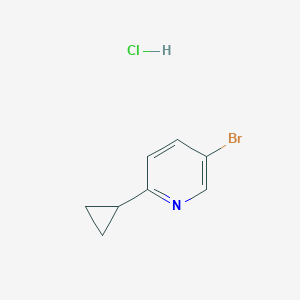
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)
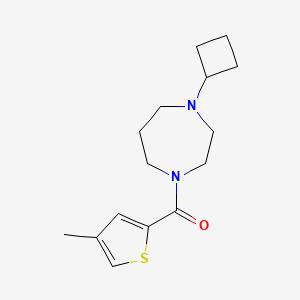


![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)

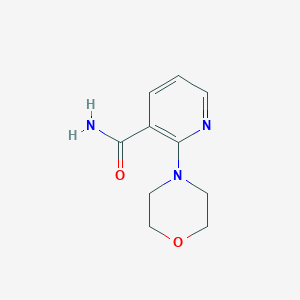
![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)
